Disodium ZINC edetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

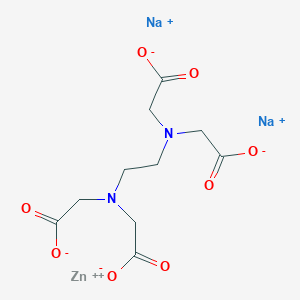

Disodium Zinc Edetate (DZE) is a water-soluble, chelating agent that has been used for a variety of purposes in scientific research experiments. DZE is a zinc-containing compound that is capable of forming strong complexes with metal ions and other compounds, making it a useful tool for many applications.

Scientific Research Applications

Analytical Applications

- Polarographic Analysis : Disodium ZINC edetate is used in the quantitative analysis of eyewash and ophthalmic solutions. Differential pulse polarography, involving a dropping mercury electrode, is employed to determine the presence and quantity of this compound in these solutions (Carlson & Habeger, 1980).

Medical Research Applications

- Zinc Homeostasis in Lead Poisoning Treatment : Zinc supplementation can increase the efficacy of chelating drugs like calcium disodium EDTA in treating lead intoxication. Research on rats showed that zinc supplementation facilitated the depletion of blood, hepatic, and renal lead levels and maintained body zinc status (Flora & Tandon, 1990).

- Neuroprotection in Critical Conditions : this compound has been investigated for its neuroprotective effects in critical care. Propofol containing disodium edetate (EDTA) exhibited increased neuroprotection compared to propofol alone in mouse models of cerebral ischemia, suggesting a potential role in managing neurological damage (Kotani et al., 2008).

Environmental and Materials Science Applications

- Organic Solar Cells : In the field of materials science, this compound has been utilized as an interfacial material in organic solar cells. The introduction of disodium edetate (EDTA-Na) in these cells resulted in improved power conversion efficiency and device stability, indicating its potential as a material for sustainable energy solutions (Li et al., 2014).

Food Science

- Food Additive Role : Calcium disodium ethylenediaminetetraacetate, a derivative of this compound, is used as a preservative, sequestrant, flavoring agent, and color retention agent in foods. It is metabolically inert and does not accumulate in the body, indicating its safety as a food additive (Sande et al., 2014).

Mechanism of Action

Target of Action

Disodium ZINC edetate, also known as Zinc disodium EDTA, primarily targets divalent and trivalent ions such as calcium , magnesium , and zinc . These ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and maintaining structural integrity of proteins and membranes.

Mode of Action

The compound acts as a polyvalent ion chelator . It forms complexes with its targets (divalent and trivalent ions), thereby reducing their concentrations in the blood . This chelation process can lower serum calcium levels, affect myocardial contractility, and increase urinary excretion of certain metals .

Pharmacokinetics

This compound exhibits poor gastrointestinal absorption . After administration, it distributes to various organs and is primarily eliminated through urine and feces, remaining largely unchanged in the body . The chelate formed by this compound is excreted in urine, indicating a relatively short biological half-life .

Result of Action

The primary result of this compound’s action is the reduction of blood concentrations of calcium, magnesium, and zinc . This can lead to various molecular and cellular effects, depending on the specific roles of these ions in different tissues and cells. For example, lowering serum calcium levels can affect myocardial contractility .

Safety and Hazards

Future Directions

Properties

| { "Design of the Synthesis Pathway": "Disodium ZINC edetate can be synthesized by reacting edetic acid with zinc oxide in the presence of sodium hydroxide. The resulting product is then treated with sodium hydroxide to form disodium ZINC edetate.", "Starting Materials": [ "Edetic acid", "Zinc oxide", "Sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve edetic acid in water.", "Step 2: Add zinc oxide to the solution and stir until completely dissolved.", "Step 3: Add sodium hydroxide to the solution and stir until the pH reaches around 6-7.", "Step 4: Heat the solution to 70-80°C and stir for 1-2 hours.", "Step 5: Cool the solution to room temperature and adjust the pH to around 8-9 with sodium hydroxide.", "Step 6: Filter the solution to remove any impurities.", "Step 7: Concentrate the solution under reduced pressure to obtain disodium ZINC edetate as a solid." ] } | |

| 14025-21-9 | |

Molecular Formula |

C10H12N2NaO8Zn- |

Molecular Weight |

376.6 g/mol |

IUPAC Name |

sodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Na.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+1;+2/p-4 |

InChI Key |

LUSLGWQEKDGFIM-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Zn+2] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Zn+2] |

| 14025-21-9 73513-47-0 |

|

physical_description |

No reaction with water. May float or sink in water. (USCG, 1999) DryPowder; OtherSolid; PelletsLargeCrystals |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)